molecular formula C9H12FN B1390837 (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine CAS No. 1212121-08-8

(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine

Cat. No.: B1390837
CAS No.: 1212121-08-8
M. Wt: 153.2 g/mol
InChI Key: QEHQNPXQYYTODW-ZETCQYMHSA-N
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Description

(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine is a chiral amine derivative featuring a 2-fluorophenyl group attached to an ethyl backbone, with a methylamine substituent in the R-configuration. The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the stereochemistry may influence receptor binding specificity in pharmacological contexts . This compound’s structural simplicity and fluorinated aromatic system make it a candidate for studying structure-activity relationships (SAR) in neuroactive or receptor-targeting molecules.

Properties

IUPAC Name

(1R)-1-(2-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHQNPXQYYTODW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[1-(2-Fluorophenyl)ethyl]methylamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluoroacetophenone.

    Reduction: The ketone group of 2-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or enzymatic resolution.

    Amination: The chiral alcohol is then converted to the amine via reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of ®-N-[1-(2-Fluorophenyl)ethyl]methylamine may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and automated resolution techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-[1-(2-Fluorophenyl)ethyl]methylamine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Alkanes.

    Substitution: Phenol derivatives, alkylated phenyl derivatives.

Scientific Research Applications

®-N-[1-(2-Fluorophenyl)ethyl]methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including chiral amines and fluorinated compounds.

    Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-[1-(2-Fluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and calculated properties of (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine with three analogs:

Compound Name Molecular Formula MW Substituents LogP (est.) Notable Features
This compound C₉H₁₂FN 153.20 2-Fluorophenyl, R-configuration 1.8 Chiral center; moderate lipophilicity
N-[1-(2,5-Difluorophenyl)ethyl]-N-methylamine C₉H₁₁F₂N 171.19 2,5-Difluorophenyl 2.1 Increased fluorine content; higher LogP
N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine hydrochloride C₁₃H₁₇FClN 253.74 Cyclopentylamine, HCl salt 2.5 Bulky cyclopentyl group; enhanced basicity
N-[1-(2-Furyl)ethyl]-N-(2-furylmethyl)amine C₁₁H₁₃NO₂ 191.22 Furyl substituents (×2) 1.2 Heteroaromatic rings; lower LogP
Key Observations:
  • Fluorine Substitution : The 2-fluorophenyl group in the target compound provides a balance between lipophilicity (LogP ~1.8) and electronic effects. The difluorinated analog exhibits higher LogP (2.1) due to added fluorine atoms, which may improve blood-brain barrier penetration but reduce solubility.
  • The hydrochloride salt form enhances water solubility.
  • Aromatic System : Substituting the fluorophenyl ring with furyl groups introduces heteroaromaticity, reducing LogP (1.2) and possibly altering metabolic pathways due to furan’s susceptibility to oxidative cleavage.
Receptor Binding and Activity
  • Chirality : The R-configuration in the target compound may confer stereoselective interactions with receptors, analogous to opioid derivatives like alfentanil (), where stereochemistry critically influences potency.
  • Fluorine Effects: The 2-fluorophenyl group’s electron-withdrawing nature could enhance binding affinity to amine receptors (e.g., σ or opioid receptors) compared to non-fluorinated analogs .

Metabolic Stability and Toxicity

  • Fluorinated Compounds : The 2-fluorophenyl group resists oxidative metabolism, extending half-life compared to furyl analogs . Difluorinated derivatives may exhibit even greater stability but risk bioaccumulation.

Biological Activity

(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14FN. The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity, which may influence its interactions with biological targets. The compound's structure is characterized by an ethylamine backbone, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Preliminary studies have highlighted its potential effects on serotonin and dopamine pathways, suggesting applications in treating neurological disorders and mood-related conditions.

The mechanism of action involves the compound's interaction with specific neurotransmitter receptors. Studies suggest that it may modulate receptor activity, impacting neurotransmitter release and receptor sensitivity. This modulation could contribute to its pharmacological effects, particularly in the context of psychiatric disorders.

Summary of Biological Activities

ActivityDescriptionReference
Neurotransmitter ModulationInfluences serotonin and dopamine pathways, potentially aiding in mood regulation
Enzyme InteractionExhibits interactions with various enzymes, affecting metabolic pathways
Antidepressant PotentialStructural similarity to known antidepressants suggests serotonergic activity

Case Studies and Research Findings

  • Neuropharmacological Studies : A study investigated the effects of this compound on serotonin receptors. The results indicated a significant increase in serotonin release in neuronal cultures treated with the compound, suggesting its potential as an antidepressant agent.
  • Dopaminergic Pathway Interaction : Another research effort focused on the compound's interaction with dopamine receptors. It was found to enhance dopamine receptor sensitivity, which may provide insights into its use for treating conditions like depression and anxiety.
  • Toxicological Profile : Toxicity studies revealed that this compound exhibited a favorable safety profile at therapeutic doses. The compound did not show significant adverse effects in rodent models, indicating its potential for further development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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